Trimethylsilylmethoxymethyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

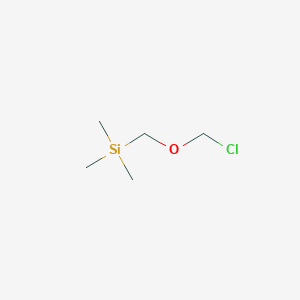

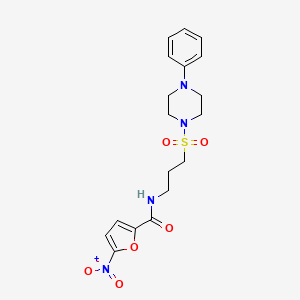

Trimethylsilylmethoxymethyl chloride, also known as 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), is an organochlorine compound with the formula C6H15ClOSi . It is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .

Synthesis Analysis

SEM-Cl is commercially available and can be synthesized through several reported methods . It is used as a reagent for the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction .Molecular Structure Analysis

The linear formula of SEM-Cl is (CH3)3SiCH2CH2OCH2Cl . It has a molecular weight of 166.72 . The InChI string is 1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 and the InChI key is BPXKZEMBEZGUAH-UHFFFAOYSA-N .Chemical Reactions Analysis

SEM-Cl is used for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .Physical and Chemical Properties Analysis

SEM-Cl is a liquid with a refractive index of n20/D 1.435 (lit.) n20/D 1.436 . It has a boiling point of 170-172 °C (lit.) 57-59 °C/8 mmHg (lit.) and a density of 0.942 g/mL at 25 °C (lit.) . It is soluble in most organic solvents (pentane, CH2Cl2, Et2O, THF, DMF, DMPU, HMPA) .Wissenschaftliche Forschungsanwendungen

Synthesis of α-Hydroxy Ketones : TMSCl is used in a one-pot procedure to hydroxymethylate various compounds such as esters and amides, facilitating the conversion of RCOX to RCOCH2OH, an important step in the synthesis of α-hydroxy ketones (Katritzky & Sengupta, 1987).

Facilitating Biginelli Condensation Reactions : Utilized as a Lewis acid, TMSCl efficiently performs one-pot, three-component Biginelli condensation reactions, leading to the synthesis of 3,4-dihydropyrimidin-2(1H)-ones with excellent yield (Zhu, Pan & Huang, 2004).

Activation Agent in Multicomponent Reactions : TMSCl acts as an effective activating agent for azines in isocyanide-based reactions. These reactions are significant in the development of compounds with antiparasitic properties (Kishore et al., 2016).

Catalyst in Activation of Carbonyl Compounds : In combination with tin(II) chloride, TMSCl serves as an efficient catalyst for the activation of various carbonyl compounds, leading to the addition of silyl enol ethers and yielding the corresponding products (Iwasawa & Mukaiyama, 1987).

NMR Studies of Organosilicon Chemistry : TMSCl has been extensively studied using nuclear magnetic resonance (NMR), providing valuable data for chemical shifts and coupling constants, crucial for understanding organosilicon chemistry (Harris & Kimber, 1975).

Synthon in Coordination Chemistry : Demonstrated as an efficient metathetical reagent, TMSCl is used for preparing transition-metal iodides, though it can present challenges like reduction or oxidation of the starting compounds (Leigh et al., 2002).

In Situ Hydrolysis and Mukaiyama-type Reactions : TMSCl, in combination with indium(III) chloride, catalyzes the reaction of O-trimethylsilyl monothioacetals, leading to efficient sulfide derivatives formation (Mukaiyama et al., 1990).

Study of Sodium Silicate Solutions : TMSCl has been employed to study anion distributions in sodium silicate solutions, offering insights into polymerization and silicate backbone structures (Glasser, Lachowski & Cameron, 2007).

Wirkmechanismus

Target of Action

Trimethylsilylmethoxymethyl chloride (SEM-Cl) is primarily used as a reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .

Mode of Action

SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . This compound interacts with its targets by forming a protective layer around them, preventing them from reacting with other substances in the environment.

Result of Action

The primary result of SEM-Cl’s action is the protection of certain functional groups in organic compounds, allowing for more controlled and selective chemical reactions . This can be particularly useful in the synthesis of complex organic compounds where selectivity and control are crucial.

Action Environment

The action of SEM-Cl can be influenced by various environmental factors. For instance, it is known that SEM-Cl is stable in the absence of water . This suggests that the presence of water could potentially influence its stability and efficacy. Additionally, the use of different deprotection reagents can influence the effectiveness of SEM-Cl .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Trimethylsilylmethoxymethyl chloride is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . It interacts with biomolecules such as enzymes, proteins, and other hydroxyl group-containing compounds, providing a protective layer that can be selectively removed when needed .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to hydroxyl groups in biomolecules, thereby protecting these groups from reactions . This protection can be selectively removed with fluoride under mild conditions .

Eigenschaften

IUPAC Name |

chloromethoxymethyl(trimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSOPDGZIBGWJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)COCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2890553.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2890554.png)

![4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2890555.png)

![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890562.png)

![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)